6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives and aldehydes or ketones.
Substitution Reactions:
Methylation: The methyl groups at the 6,6-positions are introduced via alkylation reactions using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazine ring or the substituent groups, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the triazine ring or the attached phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated compounds, amines, and other nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine is used as a building block for synthesizing more complex molecules. Its reactivity allows for the creation of derivatives with tailored properties for specific applications.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Lacks the 4-N-(4-methylphenyl) group, resulting in different reactivity and applications.
4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine:
Uniqueness
The presence of both the 6,6-dimethyl groups and the 4-N-(4-methylphenyl) group in 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine imparts unique steric and electronic properties. These features enhance its stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,4-dimethyl-2-N-(4-methylphenyl)-1H-1,3,5-triazine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-8-4-6-9(7-5-8)14-11-15-10(13)16-12(2,3)17-11/h4-7H,1-3H3,(H4,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGKBEFAUYJKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(N=C(N2)N)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.